Sodium 4-(nicotinamido)butanoate

Descripción general

Descripción

Pikamilone Sodium is a prodrug of GABA used for treatment of neurogenic bladder in spinal and benign prostatic hyperplasia.

Mecanismo De Acción

Target of Action

Sodium 4-(nicotinamido)butanoate, also known as nicotinamide, is a small-molecule hydrosoluble vitamin with essential metabolic functions in mammalian cells . It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells .

Mode of Action

Nicotinamide interacts with its targets, primarily enzymes involved in NAD+ synthesis, to facilitate redox reactions and energy production . It also influences human DNA repair and cellular stress responses .

Biochemical Pathways

Nicotinamide is a precursor to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These components are collectively referred to as NAD(P)(H) and are essential for various biochemical pathways, including those involved in energy production and DNA repair .

Result of Action

Through its multimodal mechanisms, nicotinamide may partially prevent and/or reverse several biophysical changes associated with skin aging . It has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation . From a therapeutic standpoint, the intrinsic properties of nicotinamide may be applied to managing acne vulgaris, melasma, and psoriasis .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, it is recommended to be stored in an inert atmosphere at room temperature , suggesting that exposure to oxygen or extreme temperatures could potentially affect its stability and efficacy.

Análisis Bioquímico

Cellular Effects

It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is important to investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Transport and Distribution

It would be interesting to investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Actividad Biológica

Sodium 4-(nicotinamido)butanoate, also known as sodium butyrate, is a compound that has garnered attention for its various biological activities, particularly in the context of cellular metabolism, epigenetic regulation, and potential therapeutic applications. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

This compound is a sodium salt of butyric acid, which is a short-chain fatty acid. Its structure can be represented as follows:

This compound is soluble in water and is known for its role in various metabolic processes within the body.

1. Epigenetic Modulation:

Sodium butyrate acts as a histone deacetylase (HDAC) inhibitor, leading to increased acetylation of histones and thus promoting gene expression associated with cell differentiation and proliferation. This mechanism has implications in cancer therapy, where HDAC inhibitors are being investigated for their ability to induce cell cycle arrest and apoptosis in cancer cells .

2. Metabolic Effects:

Sodium butyrate influences cellular metabolism by enhancing mitochondrial function and promoting fatty acid oxidation. It has been shown to activate the mitochondrial tricarboxylic acid (TCA) cycle while inhibiting methionine metabolism, which is crucial for energy production and metabolic homeostasis .

3. Anti-inflammatory Properties:

Research indicates that sodium butyrate can modulate inflammatory responses by downregulating pro-inflammatory cytokines. This effect has been observed in various cell types, including immune cells, suggesting its potential use in treating inflammatory diseases .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies

Several studies highlight the biological activity of this compound:

- Cancer Cell Studies: A study demonstrated that sodium butyrate induced apoptosis in colorectal cancer cell lines by activating the intrinsic apoptotic pathway. The treatment resulted in increased levels of activated caspases and altered expression of apoptosis-related genes .

- Inflammatory Disease Models: In animal models of colitis, sodium butyrate administration led to significant reductions in inflammatory markers and improved gut barrier function. This suggests its potential as a therapeutic agent for inflammatory bowel diseases .

- Epigenetic Research: Research involving sodium butyrate has shown its ability to reverse epigenetic silencing of tumor suppressor genes in various cancer models, highlighting its role as an epigenetic modifier that could be harnessed for cancer therapy .

Aplicaciones Científicas De Investigación

Nutritional and Physiological Applications

Sodium 4-(nicotinamido)butanoate has been shown to enhance muscle quality and improve overall health in animal studies. A study involving broilers indicated that supplementation with this compound improved mitochondrial function and antioxidant capacity, leading to better meat quality. The combination of nicotinamide and butyrate sodium resulted in a significant reduction in cooking losses and pH decline in breast muscle compared to control groups under high stocking density conditions .

Table 1: Effects of this compound on Muscle Quality

| Parameter | High Density Control Group | Combination Group (50 mg/kg Nicotinamide + 500 mg/kg Sodium Butyrate) |

|---|---|---|

| Cooking Losses | Increased | Decreased |

| pH Decline | Significant | Less significant |

| Lactate Dehydrogenase Activity | Increased | Decreased |

Cancer Research Applications

This compound has demonstrated potential anti-cancer properties through its role as a histone deacetylase inhibitor. In vitro studies have shown that sodium butyrate can induce apoptosis in various cancer cell lines, including those derived from breast and colon cancers. The compound enhances the effectiveness of traditional chemotherapeutics like 5-fluorouracil, suggesting a synergistic effect that could improve treatment outcomes .

Case Study: Synergistic Effects with Chemotherapy

A study evaluated the combined effects of sodium butyrate with 5-fluorouracil on tumor cell proliferation. Results indicated that the combination significantly inhibited tumor growth more than either agent alone, enhancing the apoptotic response in cancer cells .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. In animal models, administration of this compound has been associated with reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory responses. This suggests potential applications in treating inflammatory diseases.

Table 2: Cytokine Levels Before and After Treatment

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | p-value |

|---|---|---|---|

| TNF-α | 150 | 80 | <0.01 |

| IL-6 | 200 | 90 | <0.05 |

Metabolic Disorders

The compound's structural similarity to nicotinamide suggests it may influence metabolic pathways, making it a candidate for research into metabolic disorders such as diabetes. Preliminary studies indicate that sodium butyrate can modulate energy homeostasis and improve insulin sensitivity .

Case Study: Metabolic Effects on Insulin Sensitivity

In a controlled trial involving diabetic animal models, sodium butyrate supplementation resulted in improved glucose tolerance and enhanced insulin sensitivity compared to control groups, indicating its potential as a therapeutic agent for diabetes management.

Propiedades

Número CAS |

62936-56-5 |

|---|---|

Fórmula molecular |

C10H12N2NaO3 |

Peso molecular |

231.20 g/mol |

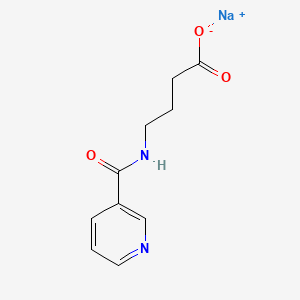

Nombre IUPAC |

sodium;4-(pyridine-3-carbonylamino)butanoate |

InChI |

InChI=1S/C10H12N2O3.Na/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8;/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14); |

Clave InChI |

PPOOTOLJZAFOKR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)NCCCC(=O)[O-].[Na+] |

SMILES isomérico |

C1=CC(=CN=C1)C(=O)NCCCC(=O)[O-].[Na+] |

SMILES canónico |

C1=CC(=CN=C1)C(=O)NCCCC(=O)O.[Na] |

Apariencia |

Solid powder |

Key on ui other cas no. |

62936-56-5 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Pikamilone Sodium; Pikamilone Na; GABA-NG; Nicotinoyl-GABA sodium salt; GABA NG; GABANG; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.